(6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyridine ring, a pyrazole ring, and an isoquinoline ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The isoquinoline ring is also aromatic and has a structure similar to quinoline .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, the pyrazole ring could undergo reactions at the nitrogen atoms, and the isoquinoline could undergo reactions similar to those of quinoline .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用
Heterocyclic Compounds Synthesis and Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the synthesis of complex heterocyclic compounds, such as those involving pyrazole and quinoline derivatives, which are crucial in medicinal chemistry due to their pharmacological properties. For example, the synthesis of cinnoline derivatives with antimicrobial and anticancer activities showcases the importance of these compounds in developing new therapeutic agents (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010). Similarly, the development of pyrazolyl-pyrimidine hybrids with potential pharmacological applications, including enzyme inhibition, highlights the ongoing interest in heterocyclic compounds for drug discovery (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).
Chemical Reactivity and Molecular Interaction Studies
Understanding the reactivity of heterocyclic compounds and their interactions with biological targets is fundamental to pharmaceutical research. Investigations into the molecular interactions of antagonists, like pyrazole derivatives with cannabinoid receptors, provide insights into the design of compounds with specific biological activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002). These studies are crucial for the rational design of new drugs with improved efficacy and reduced side effects.
Novel Synthetic Pathways
Research also focuses on developing novel synthetic pathways to heterocyclic compounds, demonstrating the versatility of these molecules in various scientific applications. For instance, the one-pot synthesis of pyrindines and tetrahydroquinolines via a multi-component process highlights innovative approaches to synthesizing complex molecules efficiently (Yehia, Polborn, & Müller, 2002). Such methodologies are essential for advancing chemical synthesis and facilitating the exploration of new compounds with potential scientific and therapeutic uses.
将来の方向性
特性
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-27-14-19(13-26-27)22-16-28(15-18-6-2-5-9-21(18)22)24(29)17-10-11-23(25-12-17)30-20-7-3-4-8-20/h2,5-6,9-14,20,22H,3-4,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQIRVIMLLFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN=C(C=C4)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。